

Technical Support Center: Optimizing Cedirogant Concentration for Cell Culture Experiments

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Compound of Interest

Compound Name:	Cedirogant
CAS No.:	2055496-11-0
Cat. No.:	B3325134

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Welcome to the technical support center for **Cedirogant**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using **Cedirogant** in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **Cedirogant** and what is its mechanism of action?

A1: **Cedirogant** (also known as ABBV-157) is an orally active, small molecule inverse agonist of the Retinoic acid-related orphan receptor gamma t (ROR γ t).[1] ROR γ t is a key transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17).[2][3] By acting as an inverse agonist, **Cedirogant** binds to ROR γ t and reduces its transcriptional activity, thereby inhibiting the IL-17/IL-23 signaling pathway. This pathway is implicated in various autoimmune and inflammatory diseases.[4][5] Although **Cedirogant**'s development for psoriasis has been

discontinued, it remains a valuable tool for in vitro research into ROR γ t signaling and Th17 cell biology.

Q2: What is a good starting concentration for **Cedirogant** in my cell culture experiments?

A2: A good starting point for determining the optimal concentration of **Cedirogant** is to perform a dose-response experiment. Based on ex vivo data, the half-maximal inhibitory concentration (IC₅₀) for **Cedirogant**'s inhibition of IL-17A is approximately 1.02 μ M.[4][6] We recommend a starting concentration range of 0.1 μ M to 10 μ M. It is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store **Cedirogant** stock solutions?

A3: **Cedirogant** is soluble in DMSO.[1][7] For a 10 mM stock solution, dissolve 5.48 mg of **Cedirogant** (Molecular Weight: 547.78 g/mol) in 1 mL of high-quality, anhydrous DMSO.[6] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: In which cell types can I study the effects of **Cedirogant**?

A4: The primary target cells for studying the effects of **Cedirogant** are those involved in the Th17 signaling pathway. These include:

- Primary Human or Murine CD4⁺ T cells: These can be differentiated into Th17 cells in vitro to study the direct impact of **Cedirogant** on their development and function.
- Jurkat cells: A human T-lymphocyte cell line that can be used for reporter assays to assess ROR γ t activity.[8]
- HUT78 cells: A human T-cell lymphoma line that can be engineered to express ROR γ t and used to study its downstream signaling.[9]
- Peripheral Blood Mononuclear Cells (PBMCs): These can be stimulated to produce IL-17 and are a relevant primary cell model.

Troubleshooting Guide



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Data Presentation

Table 1: In Vitro Potency of Various RORyt Inverse Agonists



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Note: The IC₅₀ for **Cedirogant** is an ex vivo value and should be used as a starting point for in vitro experiments. In vitro IC₅₀ values can vary depending on the cell type and assay conditions.

Experimental Protocols

Protocol 1: Determination of Cedirogant IC50 for IL-17A Inhibition in Differentiated Human Th17 Cells

Objective: To determine the concentration of **Cedirogant** that inhibits 50% of IL-17A production in in vitro differentiated human Th17 cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Recombinant Human IL-6, IL-1β, IL-23, and TGF-β1
- Anti-human CD3 and Anti-human CD28 antibodies
- Anti-human IL-4 and Anti-human IFN-γ neutralizing antibodies
- **Cedirogant**
- DMSO
- Human IL-17A ELISA Kit
- 96-well cell culture plates

Methodology:

- Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
- Prepare Th17 Differentiation Medium: Supplement RPMI-1640 medium with IL-6 (10 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), TGF-β1 (5-10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

- **Cell Seeding and Activation:** Coat a 96-well plate with anti-CD3 antibody (10 µg/mL). Seed the isolated naive CD4⁺ T cells at a density of 0.5–1.0 x 10⁶ cells/mL. Add soluble anti-CD28 antibody (1 µg/mL) to each well.
- **Cedirogant Treatment:** Prepare serial dilutions of **Cedirogant** in the Th17 differentiation medium. Add the different concentrations of **Cedirogant** (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) to the wells.
- **Incubation:** Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- **Restimulation and Supernatant Collection:** Restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 4-6 hours. After restimulation, centrifuge the plate and collect the supernatants.
- **IL-17A Measurement:** Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the percentage of IL-17A inhibition against the log concentration of **Cedirogant** and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of **Cedirogant** on a given cell line.

Materials:

- Cells of interest
- Complete cell culture medium
- **Cedirogant**
- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- 96-well cell culture plates
- Microplate reader

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Cedirogant Treatment:** Prepare serial dilutions of **Cedirogant** in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of **Cedirogant** and a vehicle control (DMSO).
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of **Cedirogant** to determine the CC₅₀ value.

Mandatory Visualizations



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Caption: RORyt signaling pathway in Th17 cell differentiation and inhibition by **Cedirogant**.



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Caption: Troubleshooting workflow for optimizing **Cedirogant** experiments.

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